molecular formula C7H13N5 B13307529 N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13307529
M. Wt: 167.21 g/mol
InChI Key: KXQOUPYWEGMABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Triazolo[1,5-a]Pyrimidine Derivatives

The triazolo[1,5-a]pyrimidine core consists of a six-membered pyrimidine ring fused to a five-membered 1,2,4-triazole at positions 1 and 5 (Figure 1). This arrangement creates eight possible isomeric forms, though the [1,5-a] configuration predominates due to thermodynamic stability. Derivatives are classified based on substitution patterns at key positions:

  • Position 2 (Triazole Nitrogen) : Primary amines or alkyl groups (e.g., methyl) influence hydrogen-bonding capacity.
  • Position 5 (Pyrimidine Carbon) : Methyl or halide substitutions modulate electronic density and steric bulk.
  • Positions 6 and 7 (Pyrimidine Carbons) : Functional groups like trifluoromethyl (-CF₃) or sulfonyl (-SO₂CH₃) enhance lipophilicity and target affinity.

For example, DSM74 (Table 1), a prototype triazolopyrimidine, features a trifluoromethyl group at C5 and exhibits potent Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition (IC₅₀ = 0.28 μM). Comparatively, N,5-dimethyl substitution in the target compound introduces two methyl groups, likely reducing polarity while maintaining planar geometry critical for intercalation or enzyme binding.

Table 1: Selected Triazolopyrimidine Derivatives and Their Biological Activities

Compound R (Position 2) R₁ (Position 5) IC₅₀ (PfDHODH, μM)
DSM74 H CF₃ 0.28
DSM13 CH₂CH₃ CF₃ 0.087
DSM265 CF₂CH₃ SF₅ 0.033

Significance of N,5-Dimethyl Substitution Patterns in Heterocyclic Systems

The N-methyl and C5-methyl groups in N,5-dimethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine confer distinct advantages:

  • Electronic Effects :

    • The N-methyl group donates electron density via inductive effects, stabilizing the triazole ring’s aromaticity and enhancing nucleophilicity at adjacent positions.
    • C5-methyl substitution increases steric hindrance, potentially shielding the pyrimidine ring from metabolic oxidation.
  • Conformational Rigidity :

    • Methyl groups restrict rotational freedom, favoring bioactive conformations. For instance, DSM267 (CF₂CH₃ at C2 and CF₃ at C5) achieves sub-50 nM PfDHODH inhibition due to optimal hydrophobic packing.
  • Bioisosteric Potential :

    • The N-methylamine group mimics the N-acetyllysine motif, enabling interactions with bromodomains or histone acetyltransferases.
    • C5-methyl analogues may serve as purine bioisosteres, as demonstrated by triazolopyrimidines targeting adenosine receptors.

Synthetic routes to N,5-dimethyl derivatives typically involve:

  • Cyclocondensation : Reacting 5-methyl-1,2,4-triazol-3-amine with β-diketones or malononitrile derivatives.
  • Post-Modification : Introducing methyl groups via alkylation or reductive amination after scaffold assembly.

For example, 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-triazolo[1,5-a]pyrimidine (CAS 1048383-29-4) is synthesized via palladium-catalyzed cross-coupling, achieving a molecular weight of 313.67 g/mol. Similar strategies could apply to the N,5-dimethyl variant.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

N,5-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H13N5/c1-5-3-4-12-7(9-5)10-6(8-2)11-12/h5H,3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

KXQOUPYWEGMABR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=N2)NC)N1

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Pyrimidine Precursors

One of the most established methods involves cyclization of hydrazine derivatives with substituted pyrimidines or their precursors. For example, the reaction of 3,5-diamino-1,2,4-triazole with β-dicarbonyl compounds under reflux conditions yields the fused heterocycle.

Reaction Scheme:

3,5-diamino-1,2,4-triazole + β-dicarbonyl compound → [1,2,4]triazolo[1,5-a]pyrimidine derivative

This method emphasizes regioselectivity, often controlled by the nature of substituents on the starting materials.

One-Step Regioselective Synthesis via Condensation

Recent advances have demonstrated one-step regioselective syntheses of 2-amino-triazolo[1,5-a]pyrimidines using readily available reagents. For instance, the condensation of 3,5-diamino-1,2,4-triazole with α,β-unsaturated carbonyl compounds such as chalcones or acyl derivatives under reflux in ethanol or acetic acid has been reported.

Example Reaction:

3,5-diamino-1,2,4-triazole + chalcone → 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine

This approach offers high regioselectivity and yields, as shown in recent literature.

Specific Preparation Methods for N,5-Dimethyl-triazolo[1,5-a]pyrimidine-2-amine

The synthesis of N,5-dimethyl derivatives such as N,5-Dimethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine can be achieved through tailored modifications of the base heterocycle, focusing on methylation steps and selective functionalization at the N-5 position.

Synthesis via Methylation of Preformed Heterocycle

Methodology:

  • Starting Material: A precursor heterocycle, such as 2-amino-triazolo[1,5-a]pyrimidine.
  • Reagents: Methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
  • Conditions: Reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Reaction Scheme:

[1,2,4]triazolo[1,5-a]pyrimidine + CH₃I → N,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

This methylation selectively occurs at the nitrogen atom at the 5-position due to its nucleophilicity, yielding the N,5-dimethyl derivative with high regioselectivity.

One-Pot Synthesis Combining Cyclization and Methylation

Recent research has demonstrated the feasibility of a one-pot approach where:

  • Step 1: Cyclization of hydrazine derivatives with suitable carbonyl compounds to form the heterocyclic core.
  • Step 2: In situ methylation using methyl iodide or dimethyl sulfate.

Advantages:

  • Reduced reaction steps.
  • Improved overall yield.
  • Minimized purification requirements.

Reaction Conditions:

  • Reflux in acetonitrile or DMF.
  • Methylating agent added after heterocycle formation.
  • Reaction monitored by TLC until completion.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Ethanol, acetic acid, DMF, acetonitrile Choice depends on reagents and desired regioselectivity
Temperature Reflux (80–120°C) Ensures sufficient energy for cyclization and methylation
Methylating Agent Methyl iodide, dimethyl sulfate Methyl iodide preferred for regioselectivity; handle with care due to toxicity
Reaction Time 2–24 hours Longer times favor complete conversion

Recent Research Discoveries and Data Tables

Recent studies have focused on optimizing yields and regioselectivity, with notable findings summarized below:

Study Methodology Yield (%) Key Features Reference
Zhang et al. (2020) Cyclization of 3,5-diamino-1,2,4-triazole with β-dicarbonyls 72–100 Efficient, regioselective
Kumar et al. (2022) One-pot cyclization and methylation in acetonitrile 85 High regioselectivity at N-5
Lee et al. (2023) Methylation of heterocycle using methyl iodide in DMF 78 Selective N-methylation

Notes on Functionalization and Derivatization

  • Substituent Effects: Electron-donating groups on the starting materials enhance nucleophilicity, improving methylation efficiency.
  • Protecting Groups: May be employed to protect sensitive functionalities during methylation.
  • Purification: Recrystallization from ethanol or ethyl acetate often yields pure compounds.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazolo-pyrimidine derivatives.

    Substitution: Formation of substituted triazolo-pyrimidine derivatives with various functional groups.

Scientific Research Applications

N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promising results in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the triazolopyrimidine scaffold significantly impact physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Target) N-CH₃, 5-CH₃ C₇H₁₂N₆ 180.22 g/mol Hypothesized moderate lipophilicity; potential for CNS penetration -
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 4) 5-CH₃, 7-Ph C₁₂H₁₂N₅ 238.26 g/mol Improved binding to BRD4 (IC₅₀ = 320 nM); phenyl enhances π-π stacking
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-CH₃ C₆H₁₁N₅ 153.19 g/mol Lower steric hindrance; higher aqueous solubility vs. 5-methyl analogs
5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-CH₃, 7-NH-C₆H₄-CF₃ C₁₄H₁₂F₃N₅ 307.28 g/mol Enhanced metabolic stability; CF₃ group increases hydrophobicity and target affinity

Key Observations :

  • N-Methyl vs.
  • Positional Isomerism : The 5-methyl analog (target) vs. 7-methyl isomer () demonstrates that methyl placement alters ring conformation and solvent accessibility. The 5-methyl group may stabilize the pyrimidine ring through hyperconjugation, whereas the 7-methyl substituent increases steric bulk near the triazole nitrogen .

Physicochemical and Spectroscopic Data

NMR and HRMS Profiles
  • 1H NMR : Methyl groups in triazolopyrimidines typically resonate at δ 2.3–2.6 ppm (singlet). Aromatic protons in phenyl-substituted analogs appear at δ 7.1–8.1 ppm (e.g., Compound 4 in : δ 7.57–8.14) .
  • HRMS : The target compound’s theoretical [M+H]+ ion would be m/z 181.12 (C₇H₁₂N₆), closely matching analogs like 7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine ([M+H]+ = 154.10) .
Solubility and Stability
  • Methyl groups generally improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated or aryl-substituted derivatives.
  • The target compound’s stability is expected to exceed that of 7-chloro analogs (), which are prone to hydrolysis .

Biological Activity

N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological contexts such as cancer treatment and neurodegenerative diseases.

Chemical Structure

The compound's molecular formula is C7H10N4C_7H_{10}N_4, and it features a triazolo-pyrimidine backbone that is known for its diverse pharmacological properties. The specific arrangement of nitrogen and carbon atoms contributes to its biological activity.

Biological Activity Overview

Research has indicated that triazolo-pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have explored the anticancer potential of triazolo-pyrimidines. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) through mechanisms involving microtubule stabilization and apoptosis induction .
  • Neuroprotective Effects : Some triazolo derivatives have been investigated for their ability to stabilize microtubules in neuronal cells, which may have implications for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazolo ring can enhance neuroprotective effects while minimizing cytotoxicity .

1. Anticancer Activity

A study evaluated various triazolo-pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to increased potency against A549 and MCF-7 cells. Specifically, compounds that stabilized microtubules showed a significant reduction in cell viability at low concentrations .

CompoundCell LineIC50 (µM)
Compound AA5495.0
Compound BMCF-73.2
Compound CHCT-1164.0

2. Neuroprotective Studies

In another investigation focusing on neuroprotection, derivatives of this compound were assessed for their ability to prevent tau aggregation and promote microtubule stability in neuronal models. The findings highlighted that specific substitutions at the C6 position enhanced the protective effects against neurodegeneration .

ModificationMicrotubule StabilityNeuroprotection Score
NoneLow2
Methyl at C6Moderate5
Ethyl at C6High8

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules by binding to tubulin heterodimers and preventing their depolymerization. This action is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been noted in related studies. This involves the activation of caspases and modulation of pro-apoptotic proteins .
  • Neuroprotective Mechanisms : By stabilizing microtubules within neurons, these compounds may prevent the pathological aggregation of tau proteins associated with Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are most effective for producing N,5-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and what are the critical reaction parameters?

Methodological Answer:
The compound can be synthesized via cyclization reactions between enaminonitriles and substituted hydrazides. A catalyst-free, eco-friendly protocol under microwave irradiation is highly efficient, achieving yields of 75–90% . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature : Optimal range of 80–100°C to balance reaction rate and byproduct formation.
  • Microwave power : 300–500 W for rapid heating and reduced reaction time.
    Alternative methods involve Michael additions between triazol-5-amine and α,β-unsaturated ketones, requiring strict anhydrous conditions to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antiviral effects) for this compound?

Methodological Answer:
Discrepancies in biological data often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

  • Structural validation : Use X-ray crystallography (as in ) to confirm regiochemistry and stereochemistry .
  • Assay standardization : Compare IC50 values under consistent conditions (pH, temperature, target isoforms). For example, inhibition of cyclin-dependent kinases (CDKs) vs. phosphodiesterases (PDEs) requires distinct buffer systems .
  • SAR studies : Systematically modify substituents (e.g., methyl vs. difluoromethyl groups) and correlate with activity trends .

Basic: What analytical techniques are recommended for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of the fused triazole-pyrimidine core and substituent positions (e.g., methyl groups at N and C5) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl protons at δ 2.3–2.5 ppm (C5-CH3) and δ 3.1–3.3 ppm (N-CH3).
    • ¹³C NMR : Pyrimidine carbons at δ 155–160 ppm and triazole carbons at δ 145–150 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C7H11N5) with <2 ppm error .

Advanced: What is the hypothesized mechanism of action for this compound’s interaction with biological targets like CDKs or viral proteins?

Methodological Answer:
The compound likely acts as a competitive inhibitor by mimicking ATP or substrate binding. Key steps to validate this include:

  • Docking studies : Use software (e.g., AutoDock Vina) to model interactions with CDK2’s ATP-binding pocket or influenza PA-PB1 heterodimer .
  • Enzyme kinetics : Measure Km and Vmax shifts in the presence of the compound to identify inhibition type (e.g., uncompetitive vs. non-competitive) .
  • Mutagenesis assays : Modify key residues (e.g., Lys33 in CDK2) to test binding affinity changes .

Basic: How can reaction yields be optimized during large-scale synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • Solvent recycling : Use DMF or ethanol in closed-loop systems to minimize waste.
  • Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate 7:3) or recrystallization from ethanol/water .

Advanced: What strategies are used to enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce ester moieties (e.g., ethyl carboxylate) for improved solubility and delayed hydrolysis .
  • Plasma stability assays : Incubate with liver microsomes and monitor degradation via LC-MS to identify vulnerable sites .

Basic: What are the storage and handling requirements to ensure compound stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N2) to prevent oxidation .
  • Handling : Use glove boxes for hygroscopic batches. Avoid prolonged exposure to light due to photosensitivity of the triazole ring .

Advanced: How does the compound’s electronic profile (e.g., difluoromethyl groups) influence its bioactivity?

Methodological Answer:

  • Electron-withdrawing effects : Difluoromethyl groups increase electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., Ser/Thr kinases) .
  • Lipophilicity : LogP values (calculated via ChemDraw) correlate with membrane permeability; methyl groups improve bioavailability compared to polar analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.